Trazodone-d6 Hydrochloride
Overview
Description
Trazodone is used to treat depression. It is thought to work by increasing the activity of serotonin in the brain . Trazodone is an antidepressant and is available only with a doctor’s prescription . It is also recognized as having a new mechanism of action, an effect on the unfolded protein response (UPR) pathway .
Synthesis Analysis
Trazodone is nearly completely metabolized hepatically by hydroxylation and oxidation to metabolites that are probably inactive .Molecular Structure Analysis
The molecular formula of Trazodone-d6 Hydrochloride is C19 2H6 H16 Cl N5 O . Cl H and its molecular weight is 414.36 .Chemical Reactions Analysis
Trazodone Hydrochloride contains NLT 98.0% and NMT 102.0% of trazodone hydrochloride (C19H22ClN5O · HCl), calculated on the dried basis .Physical And Chemical Properties Analysis
Trazodone-d6 Hydrochloride has a molecular formula of C19H16ClD6N5O • HCl and a formula weight of 414.4 .Scientific Research Applications
1. Trazodone in the Treatment of Pain Syndromes
Trazodone hydrochloride has been studied for its potential in treating dysesthetic pain in traumatic myelopathy, although results indicate that it may not be effective in controlling certain pain syndromes like dysesthetic pain syndrome (DPS) (Davidoff et al., 1987). Additionally, its role in alleviating thermal hyperalgesia in a chronic constriction injury rat model suggests that a serotonergic descending pain control pathway mediates its analgesic effects (Okuda et al., 2003).
2. Psychiatric and Neurological Applications
Trazodone has been used in the treatment of major depressive disorder and influences neurotransmitters like acetylcholine, norepinephrine, dopamine, and serotonin (Alsanie et al., 2022). It's also studied in psychiatric settings for treating sleep disorders in dementia patients, showing effectiveness in 65.7% of cases (Camargos et al., 2011).
3. Pharmacokinetic Influences by Genetic Polymorphisms
Research has been conducted to identify genetic polymorphisms that influence the pharmacokinetics of trazodone hydrochloride, revealing significant effects of genetic variations on drug metabolism and elimination (Meulman et al., 2022).
4. Veterinary Applications
In veterinary medicine, trazodone has been evaluated for facilitating calm behavior in postoperative dogs, though its efficacy over placebo was not conclusive (Gruen et al., 2017).
5. Drug Delivery Systems and Formulations
Studies have focused on enhancing the efficacy of trazodone hydrochloride through various drug delivery systems, such as lipid core polymeric shell nanocapsules and orodispersible tablets, to improve its bioavailability and solubility (Elhesaisy & Swidan, 2020); (Akiladevi, 2018).
6. Cardiac Effects
The interaction of trazodone with cardiac HERG potassium channels has been explored, indicating potential cardiac side effects at concentrations relevant in vivo, especially in cases of overdosage (Zitron et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H/i4D2,8D2,10D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDIOKRWWOXMT-BHIQTGFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N4C=CC=CC4=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662212 | |
Record name | Trazodone-d6 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trazodone-d6 Hydrochloride | |
CAS RN |
1181578-71-1 | |
Record name | Trazodone-d6 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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